molecular formula C10H14N2O3 B1391709 3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester CAS No. 1229624-76-3

3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1391709
M. Wt: 210.23 g/mol
InChI Key: UXGOBLVKVMSBFR-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester (IPPME) is an organic compound belonging to the pyrazole family. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. IPPME is a versatile compound with a wide range of applications in laboratory experiments and scientific research.

Scientific Research Applications

  • Crystal Structure Analysis : Kumarasinghe et al. (2009) described the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers and emphasizing the crucial role of single-crystal X-ray analysis in determining structures of such complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).

  • Catalytic Applications : Tayebi et al. (2011) utilized a sulfuric acid ester as a catalyst in a condensation reaction involving a pyrazole compound. This showcases the potential for using similar compounds in catalytic processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

  • Synthesis of Amino Acids : Singh et al. (2005) demonstrated a method for synthesizing optically pure ω-heterocyclic-β-amino acids from related carboxylic acid methyl esters, indicating the relevance of such compounds in the synthesis of amino acids (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

  • Computational and Thermodynamic Studies : Shen et al. (2012) conducted a computational study on pyrazole derivatives, demonstrating the importance of theoretical calculations in understanding the properties and reactions of such compounds (Shen, Huang, Diao, & Lei, 2012).

  • Derivative Synthesis and Transformations : Prokopenko et al. (2010) synthesized derivatives of methyl esters of oxazole-carboxylic acids, which shows the potential for chemical transformations of similar compounds (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

  • Anticancer Properties : Jose (2017) explored the synthesis of pyrazole derivatives and evaluated their anticancer properties, indicating the possible biomedical applications of such compounds (Jose, 2017).

  • Molecular Affinity and Stability Studies : Tewari et al. (2014) studied the binding properties of pyrazole ester derivatives, contributing to the understanding of molecular interactions and stability (Tewari, Srivastava, Singh, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).

  • Hydrolysis and Crystal Structure : Attaryan et al. (2009) investigated the hydrolysis of pyrazole-containing esters and their crystal structures, highlighting the chemical behavior and structural aspects of these compounds (Attaryan, Baltayan, Tamazyan, Aivazyan, Panosyan, & Asratyan, 2009).

  • Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) synthesized pyrazole derivatives and evaluated their activity as inhibitors of caspase-3, an enzyme important in apoptosis, suggesting potential therapeutic applications (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).

  • Corrosion Inhibition : Herrag et al. (2007) assessed pyrazole derivatives as corrosion inhibitors for steel, showcasing the industrial application of such compounds (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

properties

IUPAC Name

methyl 3-oxo-3-(1-propan-2-ylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(2)12-6-8(5-11-12)9(13)4-10(14)15-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGOBLVKVMSBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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